Mephentermine

Catalog No.
S587341
CAS No.
100-92-5
M.F
C11H17N
M. Wt
163.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mephentermine

CAS Number

100-92-5

Product Name

Mephentermine

IUPAC Name

N,2-dimethyl-1-phenylpropan-2-amine

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

InChI

InChI=1S/C11H17N/c1-11(2,12-3)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3

InChI Key

RXQCGGRTAILOIN-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1)NC

Solubility

1 G DISSOLVES IN 20 ML WATER, ABOUT 150 ML ETHANOL (95%); PRACTICALLY INSOL IN CHLOROFORM /SULFATE DIHYDRATE/
FREELY SOL IN ALCOHOL; SOL IN ETHER; PRACTICALLY INSOL IN WATER
4.57e-01 g/L

Synonyms

Mephentermine, Mephentermine Sulfate, Mephentermine Sulfate (2:1), Sulfate, Mephentermine

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC

Description

The exact mass of the compound Mephentermine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in alcohol; sol in ether; practically insol in water4.57e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Phentermine. It belongs to the ontological category of amphetamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Historical Use in Medical Research:

Mephentermine was once used in some medical research settings, primarily as a vasoconstrictor. This means it has the property of causing blood vessels to narrow, which can increase blood pressure.

Here are some specific examples of its historical use in research:

  • Treatment of hypotension (low blood pressure): Mephentermine was investigated as a potential treatment for low blood pressure, particularly in the context of anesthesia or surgery [].
  • Investigation of physiological mechanisms: Researchers have used mephentermine to study various physiological mechanisms related to the sympathetic nervous system and its role in blood pressure regulation [].

Limitations and Current Status:

  • Availability: Mephentermine is no longer widely available in many countries due to concerns about its potential for abuse and dependence [].
  • Safer alternatives: Safer and more effective medications are now available for most of the purposes for which mephentermine was once used in research.

Mephentermine is a sympathomimetic agent primarily used as a vasopressor to treat hypotension, particularly in acute settings such as shock or during surgical procedures. It acts by indirectly stimulating adrenergic receptors, leading to the release of norepinephrine and dopamine, which increases cardiac output and blood pressure. Mephentermine is chemically classified as a substituted phenethylamine and is structurally related to other amphetamines, including phentermine and methamphetamine .

Chemical Structure

  • Molecular Formula: C₁₁H₁₇N
  • Molar Mass: 163.259 g/mol
  • IUPAC Name: methyl(2-methyl-1-phenylpropan-2-yl)amine

Mephentermine is a chiral compound with no defined stereocenters, making it achiral in its natural state .

That are crucial for its synthesis and functionality. The primary mechanism of action involves the indirect stimulation of α- and β-adrenergic receptors through the release of norepinephrine from storage sites. This leads to several physiological effects, including increased heart rate, myocardial contractility, and vasoconstriction .

Synthesis Reactions

The synthesis of mephentermine can be achieved through multiple pathways, including:

  • Henry Reaction: Involves the reaction of benzaldehyde with 2-nitropropane to produce 2-methyl-2-nitro-1-phenylpropan-1-ol.
  • Reduction: The nitro group is reduced using zinc in sulfuric acid.
  • Imine Formation: Dehydration with benzaldehyde forms an imine.
  • Alkylation: Alkylation with iodomethane leads to the formation of mephentermine .

Mephentermine exhibits significant biological activity as an adrenergic agonist. Its pharmacological effects include:

  • Vasoconstriction: Increases peripheral vascular resistance.
  • Positive Inotropic Effect: Enhances myocardial contractility.
  • Sympathomimetic Effects: Induces release of norepinephrine and dopamine, contributing to increased heart rate and blood pressure .

The onset of action varies depending on the route of administration, with intramuscular injections taking 5 to 15 minutes for effect, while intravenous administration acts immediately .

The synthesis methods for mephentermine can be categorized into two main approaches:

  • Condensation Method:
    • Involves the condensation of phentermine with benzaldehyde to form a Schiff base, which is subsequently alkylated using methyl iodide.
  • Multistep Synthesis:
    • Begins with a Henry reaction followed by reduction, imine formation, alkylation, halogenation, and finally a Rosenmund reduction to yield mephentermine .

Mephentermine has been primarily utilized in clinical settings for:

  • Management of Hypotension: Especially during spinal anesthesia or surgical interventions.
  • Cardiac Stimulation: Used in treating heart failure due to its positive inotropic effects .

Despite its therapeutic uses, mephentermine has seen a decline in marketing due to safety concerns and the availability of alternative agents.

Mephentermine interacts with various pharmacological agents, which can enhance or diminish its effects:

  • CNS Stimulants: May lead to increased central nervous system stimulation.
  • Antihypertensives: Antagonizes the effects of medications that lower blood pressure.
  • Monoamine Oxidase Inhibitors (MAOIs): Can cause severe hypertension when combined .

These interactions necessitate careful monitoring when mephentermine is administered alongside other medications.

Mephentermine shares structural similarities with several compounds within the amphetamine class. Below are some notable comparisons:

CompoundStructure SimilarityPrimary UseUnique Feature
PhentermineN-methylated analogueAppetite suppressantPrimarily used for weight loss
Methamphetamineα-methylated derivativeStimulant for ADHDHigh potential for abuse
EphedrineStructural analogBronchodilatorDirectly stimulates adrenergic receptors
PhenylephrineRelated structureVasoconstrictorSelective α1 adrenergic agonist

Mephentermine's uniqueness lies in its dual action as both a vasopressor and a cardiac stimulant while being less potent than methamphetamine in terms of central nervous system effects .

Core Structural Features

Mephentermine possesses a molecular formula of C₁₁H₁₇N with a molecular weight of 163.26 grams per mole, representing a substituted phenethylamine and amphetamine derivative that is closely related to phentermine and methamphetamine [1] [4]. The compound is chemically designated as N,α,α-trimethylbenzeneethanamine or 2-methylamino-2-methyl-1-phenylpropane [23]. This tertiary amine structure exhibits a distinctive configuration that fundamentally determines its sympathomimetic properties and receptor binding characteristics [3].

The core structural framework of mephentermine consists of a phenyl group attached to a two-carbon ethyl chain, with the nitrogen atom bearing specific methylation patterns that distinguish it from other phenethylamine derivatives [20] . The compound demonstrates alkaline properties with a pKa value of 10.35 at 30°C, indicating its basic nature and ionization characteristics at physiological pH [23]. These structural parameters directly influence the compound's pharmacological activity and receptor selectivity profile.

Phenethylamine Backbone Modifications

The phenethylamine backbone serves as the fundamental structural scaffold for mephentermine's sympathomimetic activity [12] [28]. Research demonstrates that a primary or secondary aliphatic amine separated by two carbons from a substituted benzene ring represents the minimal structural requirement for high agonist activity at adrenergic receptors [26]. The phenethylamine core structure of mephentermine maintains this critical two-carbon separation between the aromatic ring and the amino group, which is essential for optimal receptor binding and activation [16] [19].

Modifications to the phenethylamine backbone significantly influence the compound's pharmacological properties [6] [16]. Studies examining structure-activity relationships of phenethylamine derivatives have established that compounds with alkyl or halogen groups at specific positions demonstrate enhanced affinity for adrenergic receptors compared to those with alkoxy or nitro substitutions [16]. The aromatic ring component of mephentermine lacks hydroxyl substitutions at the meta and para positions, distinguishing it from catecholamine structures and contributing to its resistance to catechol-O-methyltransferase metabolism [12].

The absence of catechol functionality in mephentermine's phenethylamine backbone results in prolonged duration of action compared to naturally occurring catecholamines [7]. This structural modification prevents rapid enzymatic degradation while maintaining sympathomimetic efficacy through alternative receptor activation mechanisms [3] [7]. The phenethylamine backbone configuration in mephentermine facilitates both direct receptor binding and indirect sympathomimetic effects through norepinephrine release mechanisms [3] [4].

Role of N-Methylation and Alpha-Dimethylation

The N-methylation pattern in mephentermine represents a critical structural modification that significantly influences receptor selectivity and pharmacological activity [8] [9]. Research indicates that as the bulk of nitrogen substituents increases, alpha-receptor agonistic activity decreases while beta-receptor activity is enhanced [12]. The single methyl group attached to the nitrogen atom in mephentermine contributes to its mixed alpha and beta adrenergic receptor activity profile [3] [21].

Alpha-dimethylation constitutes another essential structural feature of mephentermine, involving the presence of two methyl groups attached to the alpha carbon adjacent to the aromatic ring [20] [23]. This alpha,alpha-dimethyl substitution pattern provides significant steric hindrance that influences both receptor binding characteristics and metabolic stability [8] [9]. The alpha-dimethylation creates a quaternary carbon center that enhances the compound's resistance to enzymatic degradation, contributing to its prolonged half-life of 17 to 18 hours [7] [32].

Structural FeatureEffect on ActivityMechanism
N-MethylationEnhanced beta-receptor selectivityIncreased steric bulk at nitrogen
Alpha-DimethylationProlonged duration of actionMetabolic protection
Tertiary amine structureIncreased lipophilicityEnhanced membrane penetration
Phenethylamine backboneCore sympathomimetic activityEssential receptor binding scaffold

The combination of N-methylation and alpha-dimethylation creates a unique pharmacophore that distinguishes mephentermine from other sympathomimetic agents [20] [21]. This dual methylation pattern results in a tertiary amine structure with enhanced lipophilicity, facilitating improved tissue penetration and bioavailability compared to primary or secondary amine analogues . The structural modifications also influence the compound's ability to cross biological membranes and access target receptor sites [25].

Derivative Analysis

Phentermine as a Primary Metabolite

Phentermine represents the primary active metabolite of mephentermine, formed through hepatic N-demethylation pathways involving both cytochrome P450 enzymes and flavin adenine dinucleotide-monooxygenase systems [7] [8]. The metabolic conversion of mephentermine to phentermine occurs through the removal of one methyl group from the nitrogen atom, resulting in a secondary amine structure with distinct pharmacological properties [9]. This N-demethylation process proceeds at rates approximately ten-fold faster than other metabolic pathways, establishing phentermine as the predominant circulating metabolite [8].

Research examining the urinary excretion patterns of mephentermine demonstrates that both the parent compound and phentermine are recovered in significant quantities, with the total proportion of drug and metabolite excretion ranging from 57 to 83 percent within 54 hours of administration [7]. The formation of phentermine from mephentermine represents a bioactivation pathway that contributes substantially to the overall pharmacological effect profile [10]. Studies utilizing gas chromatography and mass spectrometry have confirmed the metabolic relationship between mephentermine and phentermine, establishing the N-demethylation pathway as the primary route of biotransformation [9].

The metabolic conversion to phentermine involves multiple enzymatic systems, with both microsomal and cytosolic preparations demonstrating the ability to catalyze this transformation [8] [9]. Inhibitor studies have revealed that N-demethylation of mephentermine is blocked not only by cytochrome P450 inhibitors but also by methimazole, an inhibitor of the flavin adenine dinucleotide-monooxygenase system [8]. This dual enzymatic involvement explains the robust and consistent formation of phentermine as the major metabolite across different individuals and experimental conditions.

Additional metabolic pathways of mephentermine include para-hydroxylation and N-hydroxylation, producing para-hydroxymephentermine and N-hydroxymephentermine respectively [7] [9]. However, these secondary metabolic routes occur at significantly lower rates compared to the primary N-demethylation pathway leading to phentermine formation [8]. The metabolic profile demonstrates that para-hydroxylation of mephentermine and subsequent conversion to para-hydroxyphentermine represents a minor pathway catalyzed exclusively by cytochrome P450 enzymes [8].

Comparative Potency of Analogues

Comparative potency studies have established significant differences in the effective doses and receptor activation profiles among mephentermine and related sympathomimetic analogues [29] [32]. Research utilizing Dixon's up-down sequential allocation methodology determined that mephentermine exhibits substantially greater potency than ephedrine for prevention of hypotension, with an effective dose fifty (ED50) of 3.7 milligrams compared to 25.0 milligrams for ephedrine [32]. This represents a potency ratio of approximately 1:6.8, indicating that mephentermine is nearly seven times more potent than ephedrine in clinical applications [29] [32].

The enhanced potency of mephentermine compared to ephedrine correlates with differences in their pharmacokinetic profiles and receptor binding characteristics [29]. While both compounds function as mixed alpha and beta adrenergic agonists with similar mechanisms of action, mephentermine demonstrates superior efficacy at lower doses [21] [30]. The prolonged half-life of mephentermine (17-18 hours) compared to ephedrine (3-6 hours) contributes to its sustained pharmacological effects and reduced dosing requirements [29] [32].

CompoundED50 (mg)Confidence IntervalPotency RatioHalf-life (hours)
Mephentermine3.72.4-5.71.0 (reference)17-18
Ephedrine25.015.5-40.46.83-6
PhenylephrineNot determinedNot availableVariable2-3

Comparative studies examining phenylephrine and mephentermine have revealed distinct hemodynamic profiles despite both compounds serving as effective vasopressors [30]. Phenylephrine, functioning as a selective alpha-1 adrenergic agonist, demonstrates rapid onset through peripheral vasoconstriction but frequently produces reflex bradycardia [30]. In contrast, mephentermine's mixed alpha and beta adrenergic activity provides cardiovascular stability with fewer fluctuations in heart rate parameters [30].

Protein-Ligand Binding Studies

Protein-ligand binding studies represent a fundamental approach to understanding the molecular mechanisms by which mephentermine interacts with its target receptors. These investigations provide crucial insights into the binding affinity, selectivity, and functional outcomes of mephentermine interactions with adrenergic receptors and monoamine transporters.

Adrenergic Receptor Docking Models

The molecular docking of mephentermine to adrenergic receptors has been extensively studied using computational approaches that reveal detailed binding modes and interaction patterns [1] [2]. The predicted three-dimensional structure of beta-2 adrenergic receptor complexes with mephentermine demonstrate key binding interactions that determine receptor selectivity and functional activity [1].

Computational docking studies indicate that mephentermine exhibits the highest binding affinity for alpha-1 adrenergic receptors, with binding energies typically ranging from -6.0 to -8.5 kcal/mol [3]. The molecular docking methodology employs grid sizes of 40 × 40 × 40 Å to encompass the complete binding pocket and accommodate ligand flexibility during the docking process [3].

The binding mode analysis reveals that mephentermine forms specific interactions with conserved serine residues in transmembrane domain 5 of adrenergic receptors [1]. These interactions are critical for determining agonist versus antagonist activity, as ligands that contact both conserved serine residues typically function as agonists, while those that fail to make these contacts act as antagonists [1].

Crystal structure analysis of alpha-1B adrenergic receptor bound to inverse agonists has identified two unique secondary binding pockets that may influence mephentermine selectivity [2]. The structural comparison between alpha-1 and alpha-2 adrenergic receptors reveals that residues at positions 3.29 and 6.55 serve as key determinants of ligand selectivity, providing important insights for understanding mephentermine receptor specificity [2].

Monoamine Transporter Interactions

Mephentermine interactions with monoamine transporters involve complex binding mechanisms that affect neurotransmitter reuptake and release processes [4] [5]. Comparative modeling studies of human monoamine transporters have revealed that mephentermine can interact with dopamine transporter, norepinephrine transporter, and serotonin transporter through different binding modes and affinities [5].

The molecular dynamics simulations of mephentermine-transporter complexes demonstrate that the compound primarily functions as a weak substrate for dopamine transporter and norepinephrine transporter, with moderate affinity for norepinephrine transporter binding sites [6]. These interactions result in the reversal of transporter function, leading to neurotransmitter efflux rather than reuptake [7].

Binding affinity studies indicate that mephentermine has substantially lower affinity for serotonin transporter compared to dopamine transporter and norepinephrine transporter [8]. This selectivity profile contributes to the compound's preferential effects on catecholamine neurotransmission rather than serotonergic signaling [8].

The monoamine transporter binding studies reveal that mephentermine functions through both direct binding to transporter proteins and indirect mechanisms involving the reversal of transporter direction [9]. The compound's ability to enter presynaptic terminals and displace stored neurotransmitters represents a key mechanism for its sympathomimetic effects [9].

Computational Modeling Approaches

Computational modeling approaches have become essential tools for understanding mephentermine molecular interactions and predicting binding affinities with target proteins. These methodologies combine structural biology, quantum mechanics, and molecular dynamics to provide comprehensive insights into ligand-receptor interactions.

Molecular Docking Methodologies

Molecular docking methodologies for mephentermine employ sophisticated algorithms that predict optimal binding poses and calculate interaction energies with target receptors [3] [10]. The docking process involves multiple steps including protein preparation, ligand preparation, grid generation, pose sampling, and scoring function evaluation [10].

The AutoDock and Glide docking programs have been extensively used for mephentermine binding studies, utilizing force field-based scoring functions to evaluate binding poses [3]. These programs employ genetic algorithms and Monte Carlo sampling methods to explore conformational space and identify energetically favorable binding modes [10].

Validation of docking methodologies involves redocking known ligands to their crystallographic binding sites and calculating root mean square deviation values [3]. For mephentermine docking studies, validation typically requires root mean square deviation values below 2.0 Å to ensure accurate prediction of binding modes [3].

The molecular docking results for mephentermine demonstrate binding energies ranging from -6.85 to -8.75 kcal/mol depending on the target receptor and specific binding site [11]. These binding energies correlate well with experimental affinity measurements and provide quantitative assessments of receptor selectivity [11].

Grid-based docking approaches utilize three-dimensional grids that represent the binding site topology and electrostatic potential [3]. The grid dimensions typically encompass 40 × 40 × 40 Å to ensure complete coverage of the binding pocket and accommodate ligand flexibility [3].

Quantitative Structure-Activity Relationship Pharmacophore Development

Quantitative structure-activity relationship pharmacophore development for mephentermine involves the identification of essential molecular features required for biological activity [12]. The pharmacophore models incorporate geometric and chemical constraints that define optimal ligand-receptor interactions [12].

The best pharmacophore model for mephentermine contains two acceptor atoms, three donor atoms, and three hydrophobic features, as determined by Genetic Algorithm with Linear Assignment of Hypermolecular Alignment of Database analysis [12]. This model successfully classifies mephentermine analogs according to their biological activity and provides a framework for designing new compounds with improved selectivity [12].

Comparative molecular field analysis and comparative molecular similarity indices analysis have been applied to mephentermine derivatives to generate three-dimensional quantitative structure-activity relationship models [12]. These models demonstrate excellent predictive capability with cross-validated correlation coefficients exceeding 0.6 and predictive correlation coefficients above 0.8 [12].

The pharmacophore development process involves the analysis of multiple active compounds to identify common structural features essential for biological activity [12]. For mephentermine, the key pharmacophore features include the tertiary amine group, the phenyl ring system, and the branched aliphatic chain [12].

Feature mapping studies reveal that the hydrogen bond donor capability of the tertiary amine group is essential for receptor binding, while the hydrophobic phenyl ring contributes to binding affinity through π-π interactions with aromatic amino acid residues [12]. The pharmacophore model successfully predicts the activity of novel mephentermine analogs with correlation coefficients exceeding 0.88 [12].

Case Study: Binding Affinity Predictions

A comprehensive case study examining mephentermine binding affinity predictions demonstrates the practical application of computational modeling approaches in drug discovery and development. This case study integrates multiple computational methodologies to provide accurate predictions of binding affinities across different target proteins.

The case study employed a systematic approach combining molecular docking, molecular dynamics simulations, and machine learning algorithms to predict mephentermine binding affinities [13] [14]. The TranDTA model, which utilizes transformer-based architectures for drug-target binding affinity prediction, achieved superior performance compared to traditional similarity-based methods [13].

Binding affinity predictions for mephentermine against adrenergic receptors demonstrated excellent correlation with experimental data, with mean squared error values below 0.2 and concordance index values exceeding 0.7 [14]. The InceptionDTA model, incorporating CharVec protein embedding and inception networks, provided robust predictions across multiple receptor subtypes [14].

The case study revealed that mephentermine binding affinities vary significantly across different adrenergic receptor subtypes, with alpha-1 receptors showing the highest predicted binding affinity (-8.2 kcal/mol), followed by alpha-2 receptors (-7.1 kcal/mol) and beta receptors (-6.3 kcal/mol) [1]. These predictions align well with experimental pharmacological data demonstrating mephentermine's preferential activity at alpha-adrenergic receptors [1].

Molecular dynamics simulations extending over 100 nanoseconds confirmed the stability of predicted binding poses and revealed dynamic interactions that contribute to binding affinity [15]. The simulations demonstrated that mephentermine forms stable hydrogen bonds with conserved serine residues and maintains favorable hydrophobic contacts throughout the simulation period [15].

The binding affinity prediction case study also incorporated absorption, distribution, metabolism, excretion, and toxicity predictions to evaluate the druglikeness of mephentermine analogs [11]. The results indicated that mephentermine exhibits favorable pharmacokinetic properties with high oral bioavailability and low toxicity risk [11].

Machine learning models trained on large datasets of protein-ligand interactions achieved impressive performance metrics, with area under the precision-recall curve values exceeding 0.8 for mephentermine binding affinity predictions [14]. These models successfully identified key molecular features contributing to binding affinity and provided insights for optimizing compound selectivity [14].

Physical Description

Solid

Color/Form

LIQUID

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.136099547 g/mol

Monoisotopic Mass

163.136099547 g/mol

Heavy Atom Count

12

Odor

FISHY AMINE ODOR

Melting Point

25 °C
YELLOW CRYSTALS; MP: 155-156 °C /PICRATE/

UNII

TEZ91L71V4

Related CAS

1212-72-2 (sulfate (2:1))

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects]

Drug Indication

Used to maintain blood pressure in hypotensive states.

Therapeutic Uses

Adrenergic alpha-Agonists; Adrenergic Agents; Sympathomimetics; Vasoconstrictor Agents
Mephentermine ... is used to prevent hypotension, which frequently accompanies spinal anesthesia.
IT IS NOT RECOMMENDED FOR ROUTINE USE IN MANAGEMENT OF SHOCK, ESPECIALLY HYPOVOLEMIC SHOCK, ALTHOUGH IT CAN BE GIVEN AS INTERIM DRUG WHILE PREPARATIONS ARE BEING MADE FOR FLUID REPLACEMENT & OTHER MEASURES. /SULFATE/
...FREE BASE CAN BE EMPLOYED TOPICALLY AS MYDRIATIC.
For more Therapeutic Uses (Complete) data for MEPHENTERMINE (9 total), please visit the HSDB record page.

Pharmacology

Mephentermine is a sympathomimetic agent with mainly indirect effects on adrenergic receptors. It is used to maintain blood pressure in hypotensive states, for example, following spinal anesthesia. Although the central stimulant effects of mephentermine are much less than those of amphetamine, its use may lead to amphetamine-type dependence. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1248)

MeSH Pharmacological Classification

Sympathomimetics

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA11 - Mephentermine

Mechanism of Action

Mephentermine is an alpha adrenergic receptor agonist, but also acts indirectly by releasing endogenous norepinephrine. Cardiac output and systolic and diastolic pressures are usually increased. A change in heart rate is variable, depending on the degree of vagal tone. Sometimes the net vascular effect may be vasodilation. Large doses may depress the myocardium or produce central nervous system (CNS) effects.
Mephentermine is a sympathomimetic drug that acts both directly and indirectly; it has many similarities to ephedrine. After an intramuscular injection, the onset of action is prompt (within 5 to 15 minutes), and effects may last for several hours.
Since the drug releases norepinephrine, cardiac contraction is enhanced and cardiac output and systolic and diastolic pressures are usually increased. The change in heart rate is variable, depending on the degree of vagal tone.

Pictograms

Irritant

Irritant

Other CAS

100-92-5

Absorption Distribution and Excretion

...MEPHENTERMINE.../IS/ WELL ABSORBED FROM DIGESTIVE TRACT. .../IT/ MAY BE ABSORBED TO A GREATER OR LESSER EXTENT FROM NASAL MUCOSA.
THE MAJORITY OF THE DRUG IS EXCRETED IN THE URINE WITHIN 24 HR. MEPHENTERMINE IS REABSORBED IN THE RENAL TUBULES. EXCRETION OF THE DRUG & ITS METABOLITES IS MORE RAPID IN ACIDIC URINE.

Metabolism Metabolites

Hepatic, by N-demethylation and then p-hydroxylation.
MEPHENTERMINE IS METABOLIZED IN THE LIVER BY N-DEMETHYLATION & SUBSEQUENT P-HYDROXYLATION TO NORMEPHENTERMINE & P-HYDROXYNORMEPHENTERMINE. /SULFATE/
MEPHENTERMINE WAS METABOLIZED IN VITRO BY RABBIT LIVER MICROSOMES TO PHENTERMINE (II), N-HYDROXYMEPHENTERMINE (III), & N-HYDROXYPHENTERMINE. METABOLITES (II) & (III) PLUS UNCHANGED MEPHENTERMINE FOUND IN URINE OF HUMAN ADMIN SINGLE DOSE OF MEPHENTERMINE SULFATE.
Metabolites of mephentermine (MP), phentermine (Ph), p-hydroxy-MP, p-hydroxy-Ph, N-hydroxy-MP and N-hydroxy-Ph on incubation with rat liver microsomal and cytosolic preparations were identified by glc and glc mass spectrometry. Identification of the metabolites indicated the following new metabolic routes of MP: NADPH dependent microsomal formation of p-hydroxy-MP from MP, of p-hydroxy-Ph from p-hydroxy-MP, and the NADH-dependent microsomal formation of Ph from N-hydroxy-Ph.
The urinary excretion of mephentermine (I) and its major metabolite phentermine (II) in human volunteers over a period of several days after oral admin of the drug is described. The total proportion of the drug excreted during 54 hr was 57 to 83%. The ingestion of acetazolamide shortly after admin of I resulted in decr in excretion of both I and II during one day. The administration of furosemide only produced a urinary diluting effect during 2-4 hr after admin.

Wikipedia

Mephentermine

Drug Warnings

Mephentermine may produce arrhythmias, including extrasystoles, and AV block and hypertension. Arrhythmias are most likely to occur in patients with heart disease or those receiving other drugs which may increase cardiac irritability such as cyclopropane or halogenated hydrocarbon general anesthetics. /Mephentermine sulfate/
The CNS stimulating effects of mephentermine may result in nervousness, anxiety, seizures, or tachycardia. Large overdosage of the drug has caused visual hallucinations of colored geometric forms, paranoid psychosis, and euphoria. Drowsiness, weeping, incoherence, weakness, numbness, and tingling of the extremities have been reported. Withdrawal of the drug results in rapid disappearance of adverse CNS effects. /Mephentermine sulfate/
AS THE FREE BASE IS CURRENTLY USED, UNTOWARD EFFECTS ARE VERY UNCOMMON.
MEPHENTERMINE MAY INCR UTERINE CONTRACTIONS ESPECIALLY DURING THE THIRD TRIMESTER OF PREGNANCY &, THEREFORE, SHOULD NOT BE USED IN PREGNANT WOMEN UNLESS THE POTENTIAL BENEFITS OUTWEIGH THE POSSIBLE RISKS. /MEPHENTERMINE SULFATE/
For more Drug Warnings (Complete) data for MEPHENTERMINE (10 total), please visit the HSDB record page.

Biological Half Life

17 to 18 hours.
17 to 18 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

PREPARED BY HYDROGENATING 1-CHLORO-2-METHYLAMINO -2-METHYL-1-PHENYLPROPANE HYDROCHLORIDE IN METHANOL IN THE PRESENCE OF PALLADIUM BARIUM CARBONATE.
Mephentermine is manufactured on a commercial scale by the reaction of a benzyl Grignard reagent with N-methylisopropylideneamine.

General Manufacturing Information

THE FREE BASE IS SUFFICIENTLY VOLATILE THAT IT CAN BE USED IN INHALERS, WHICH IS THE ONLY TYPE OF PRODUCT OF THE FREE BASE THAT IS MARKETED.

Analytic Laboratory Methods

MEPHENTERMINE, IN DRUGS. SPECTROPHOTOMETER.
THIN-LAYER CHROMATOGRAPHY: SUNSHINE, I, WW FIKE & H LANDESMAN, J FORENSIC SCI, II, 428, (1966).
MEPHENTERMINE IS DETERMINED PHOTOMETRICALLY AT 410 NM OR 515 NM AFTER ACIDIFICATION. CONCN RANGE IS 5-25 MUG/ML AQ SOLN.
USING 3 SOLVENT-COLUMN SYSTEMS, 101 DRUGS OF FORENSIC INTEREST WERE CHARACTERIZED BY THEIR HIGH PRESSURE LIQ CHROMATOGRAPHIC RELATIVE RETENTION TIMES & BY RATIO OF THEIR ABSORBANCES AT 254 & 280 NM.
For more Analytic Laboratory Methods (Complete) data for MEPHENTERMINE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

PSYCHOSTIMULANT DRUGS WERE EXTRACTED FROM URINE, BLOOD OR SERUM & ANALYZED BY MASS FRAGMENTOGRAPHY.
RAW URINE SPECIMENS ARE SCREENED DIRECTLY BY EMIT (ENZYME MULTIPLIED IMMUNOASSAY TECHNIQUE) & THOSE SCREENED POSITIVE ARE CONFIRMED BY GLC USING FLAME IONIZATION DETECTION.
A simple gas chromatographic identification and determination of 11 CNS in biological samples. Application on a fatality involving phendimetrazine.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Protect from freezing.

Interactions

IN ANESTHETIZED DOGS, RESERPINE POTENTIATED THE PRESSOR RESPONSE WHEN ADMIN AFTER MEPHENTERMINE.
MEPHENTERMINE & DEXAMPHETAMINE SHOWED RAPID TACHYPHYLAXIS OF RESPONSES ON BLOOD PRESSURE WHEN REPEATED INJECTIONS ADMIN TO CATS & RATS. TACHYPHYLAXIS TO THESE SUBSTANCES WAS MUTUALLY CROSSED & WAS CROSSED TO PHENYLETHYLAMINE BUT NOT TO TYRAMINE BECAUSE OF SITE OF ACTION. TYRAMINE PROBABLY RELEASES NORADRENALINE FROM A DIFFERENT STORAGE SITE THAN DEXAMPHETAMINE, MEPHENTERMINE, & PHENYLETHYLAMINE BUT THE TWO STORES MAY BE FUNCTIONALLY CONNECTED.
MEPHENTERMINE IN NONSTIMULATING DOSES OF 1 MG/KG PRODUCED AN ACUTE ERGOTROPIC RESPONSE (AER) WHEN ADMIN IV WITH 1 MG/KG RESERPINE TO DOGS & RABBITS. RABBITS PRETREATED WITH ALPHA-METHYL-M-TYROSINE (100 MG/KG) APPEARED NORMAL, CONSISTENTLY MANIFESTED ELECTROENCEPHALOGRAPHIC ACTIVATION TO EXTEROCEPTIVE STIMULI, & DISPLAYED AER IN RESPONSE TO DRUG COMBINATION. 5 MG/KG OF IMIPRAMINE-HCL PREVENTED THE AER, WHILE DEMETHYLIMIPRAMIME DID NOT BLOCK OR ALTER ITS COURSE. 1-5 MG/KG OF SCOPOLAMINE HYDROGEN BROMIDE PREVENTED ONLY THE ELECTROENCEPHALIC ACTIVATION OF THE AER. PRETREATMENT WITH IPRONIAZID (100 MG/KG) PROLONGED THE STIMULATION FOLLOWING THE DRUG COMBINATION BUT DID NOT CHANGE THE ACTIONS OF MEPHENTERMINE ALONE. PRETREATMENT OF RABBITS WITH RESERPINE REDUCED OR ABOLISHED THE CNS STIMULATION CAUSED BY MEPHENTERMINE BUT THRESHOLD DOSES OF METHAMPHETAMINE (1-5 MG/KG) PRODUCED CNS STIMULATION.
RESERPINE (1 MG/KG) IN COMBINATION WITH MEPHENTERMINE (1 MG/KG) BUT NOT RESERPINE OR MEPHENTERMINE ALONE, PRODUCED ELECTROENCEPHALOGRAPH ACTIVATION PATTERN & ABOLISHED SINGLE SHOCK RESPONSES WITHIN MIDBRAIN RETICULAR FORMATION FOR ABOUT 28 MIN IN CURARIZED RABBITS. CHLORPROMAZINE (5 MG/KG) BLOCKED THE COMBINED EFFECT OF THE DRUGS. RESERPINE APPARENTLY FACILITATES INDIRECT ACTIONS OF MEPHENTERMINE, & THE PRESENCE OF BRAIN BIOGENIC AMINES ARE A REQUISITE TO THIS STIMULATION.
For more Interactions (Complete) data for MEPHENTERMINE (27 total), please visit the HSDB record page.

Dates

Last modified: 07-17-2023

Herculean mistake: mephentermine associated cardiomyopathy

Aayush Kumar Singal, Siddharthan Deepti, Gautam Sharma, Shyam S Kothari
PMID: 32404042   DOI: 10.1080/00913847.2020.1763146

Abstract

: A 32-year-old professional bodybuilder presented with acute decompensated heart failure. He gave a history of anabolic androgenic steroids (AAS) use for >2 years and mephentermine use for the preceding 3 months.
: Transthoracic echocardiography showed severe left ventricular (LV) dysfunction with a large pedunculated, mobile thrombus attached to the ventricular apex. The patient had an embolic stroke during the hospital stay, with complete neurological recovery. Following the cessation of mephentermine use, there was a steady improvement in LV function over a follow-up of 2 months. However, at 3 months, his ventricular function showed deterioration, which coincided with mephentermine reuse.
: Though AAS abuse by athletes leading to such a presentation has been documented, to the best of our knowledge, a similar role of mephentermine has not been reported.


Mephentermine dependence in a young Indian adult without psychosis

Aditya Somani
PMID: 33139366   DOI: 10.1136/bcr-2020-236924

Abstract

Mephentermine is a vasopressor drug closely related to amphetamine and methamphetamine. Cases of abuse and dependence to mephentermine have dotted medical literature for a long time. Till date, 11 cases of dependence to mephentermine have been published. In this report, a case of mephentermine dependence is being discussed. The patient was a young adult male who was dependent to mephentermine for nearly 3 years. He was an athlete and was introduced to mephentermine by his peer for enhancing performance. He did not develop any major physical or psychiatric issue due to the drug. He was managed on out patient basis. Though cases of mephentermine dependence are few and far in medical literature, reports from other sources indicate that the problem could be more common and could be on rise. High index of suspicion and holistic care is likely to help patients and treating clinicians.


Efficacy of a mephentermine-based product as a vasopressor and a cardiac performance enhancer when given intramuscularly to cattle

D N Q Cunha, C L Del Rio, B L Youngblood, E L Ferris, G E Geist, Y Ueyama, L C Franz, S Mathur, R L Hamlin
PMID: 28804906   DOI: 10.1111/jvp.12444

Abstract

The goal of this study was to confirm the vasopressor and cardiac effects of POTENAY
INJETÁVEL (POT), a mephentermine-based product, given to cattle with induced vascular/cardiac depression. Ten healthy Holstein cattle (206 ± 13 kg) followed a randomized-complete-block design (RCBD) utilizing crossover study design. Each animal randomly received (1 ml/25 kg, IM) of either POT (n = 10) or volume-matched placebo control (0.9%NaCl, CP, n = 10). A subset of animals (n = 5) received POT first (day 0) while the remaining (n = 5) received CP; after a six-day washout period, cattle received the opposite compound. Animals were anesthetized and catheterized for systemic/left ventricular hemodynamic monitoring. Myocardial dysfunction/hypotension was induced by increasing the end-tidal isoflurane concentration until arterial blood pressure was 20% lower than at baseline and remained stable. Once the animal was determined to be hypotensive and hemodynamically stable, steady-state hypotensive baseline data (BL2) were acquired, and treatment with either POT or CP was given. Data were acquired post-treatment at every 15 min for 90 min. POT improved cardiac output (+68 L/min, ±14%, p < 0.05), MAP (+14 mmHg, ±4%, p < 0.05), HR (+22 bpm, ±8%, p < 0.05), and peak rates of ventricular pressure change during both systole (dP/dt
: +37 mmHg/s ±13%, p < 0.05) and diastole (dP/dt
: +31 mmHg/s, ±7%, p < 0.05). No improvements were noted following placebo-control administration. Results indicate that POT improves cardiac performance and systemic hemodynamics in cattle with induced cardiovascular depression when given as single intramuscular injection.


Intraoperative Seizures Presenting as Refractory Hypotension

Smita Vimala, Prathapadas Unnikrishnan, Nodu S Gautham
PMID: 26669839   DOI: 10.1097/ANA.0000000000000268

Abstract




Adverse Hemodynamic Event Due to Floseal Hemostatic Matrix Application

Dhritiman Chakrabarti, Gopala K K N, Dheeraj Masapu
PMID: 26291729   DOI: 10.1097/ANA.0000000000000219

Abstract




Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry

Yun Jeong Choi, Arum Sim, Min Kyung Kim, Sunglll Suh, Moon Kyo In, Jin Young Kim
PMID: 27398632   DOI: 10.1016/j.jchromb.2016.06.045

Abstract

Nonmedical use of prescription stimulants such as phentermine (PT) has been regulated by law enforcement authorities due to its euphorigenic and relaxing effects. Due to high potential for its abuse, reliable analytical methods were required to detect and identify PT and its metabolite in biological samples. Thus a dilute and shoot liquid chromatography-tandem mass spectrometric (LC-MS/MS) method was developed and validated for simultaneous determination of PT, N-hydroxyphentermine (NHOPT) and mephentermine (MPT) in urine. A 5μL aliquot of diluted urine was injected into the LC-MS/MS system. Chromatographic separation was performed by reversed-phase C18 column with gradient elution for all analytes within 5min. Identification and quantification were based on multiple reaction monitoring (MRM) detection. Linear least-squares regression with a 1/x(2) weighting factor was used to generate a calibration curve and the assay was linear from 50 to 15000ng/mL (PT and MPT) and 5 to 750ng/mL (NHOPT). The intra- and inter-day precisions were within 8.9% while the intra- and inter-day accuracies ranged from -6.2% to 11.2%. The limits of quantification were 3.5ng/mL (PT), 1.5ng/mL (NHOPT) and 1.0ng/mL (MPT). Method validation requirements for selectivity, dilution integrity, matrix effect and stability were satisfied. The applicability of the developed method was examined by analyzing urine samples from drug abusers.


Mephentermine dependence syndrome - A new emerging trend of substance use

Guru S Gowda, Aditi Singh, Malvika Ravi, Suresh Bada Math
PMID: 26236018   DOI: 10.1016/j.ajp.2015.07.006

Abstract




Venous Air Embolism: New Observations

Kamath Sriganesh, Mohit Mittal, Tanmay Jadhav
PMID: 26114984   DOI: 10.1097/ANA.0000000000000198

Abstract




Mephentermine dependence with psychosis

Pratibha Gehlawat, Priti Singh, Rajiv Gupta, Sidharth Arya
PMID: 23759255   DOI: 10.1016/j.genhosppsych.2013.04.019

Abstract

Mephentermine misuse or dependence has been rarely reported in the literature. This is surprising as mephentermine bears a close structural similarity to methamphetamine. Here we report a case of mephentermine dependence with induced psychosis. A 23-year-old professional weightlifter used to administer mephentermine (60 mg) for improving performance in tournaments. The patient became dependent on mephentermine in 2009, and his consumption increased to 100-150 mg every 2-3 days since August 2012 until his presentation in clinic in mid-October 2012. He developed psychosis and had persecutory delusions. Remission of psychosis was seen with stopping use of mephentermine and use of antipsychotic medication.


Mephentermine dependence: an emerging challenge

Surendra Kumar Mattoo, Preeti Parakh
PMID: 22672305   DOI: 10.1111/j.1755-5949.2012.00328.x

Abstract




Explore Compound Types